2-Methyloxazole-5-carboxamide
CAS No.: 856788-30-2
Cat. No.: VC15997119
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 856788-30-2 |
---|---|
Molecular Formula | C5H6N2O2 |
Molecular Weight | 126.11 g/mol |
IUPAC Name | 2-methyl-1,3-oxazole-5-carboxamide |
Standard InChI | InChI=1S/C5H6N2O2/c1-3-7-2-4(9-3)5(6)8/h2H,1H3,(H2,6,8) |
Standard InChI Key | XEFYPTQOROORRU-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC=C(O1)C(=O)N |
Introduction
Structural and Chemical Properties of 2-Methyloxazole-5-carboxamide
The oxazole core of 2-Methyloxazole-5-carboxamide confers rigidity and electronic heterogeneity, making it a valuable scaffold in medicinal chemistry. The methyl group at position 2 enhances steric bulk, potentially influencing binding interactions with biological targets, while the carboxamide at position 5 introduces hydrogen-bonding capabilities. Comparative analyses with isoxazole-carboxamide derivatives (e.g., compounds 2a–2g in ) reveal that the position of heteroatoms significantly affects reactivity and bioactivity. For instance, isoxazole derivatives (with adjacent N and O atoms) exhibit distinct pharmacokinetic profiles compared to oxazole analogs .
Table 1: Structural Comparison of 2-Methyloxazole-5-carboxamide with Related Compounds
Synthetic Methodologies
While no direct synthesis protocols for 2-Methyloxazole-5-carboxamide are documented in the reviewed literature, analogous compounds provide insight into plausible routes:
Cyclization Reactions
Isoxazole-carboxamides are often synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes or alkynes . Adapting this method, 2-Methyloxazole-5-carboxamide could be synthesized using a methyl-substituted nitrile oxide precursor and a carboxamide-containing dipolarophile.
Functional Group Interconversion
In , 5-methylisoxazole-4-carboxamide derivatives were prepared through amidation of preformed isoxazole carboxylic acids. A similar strategy could apply to oxazole systems, where 2-methyloxazole-5-carboxylic acid undergoes amidation with ammonia or amines.
Key Challenges:
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Regioselectivity in cyclization steps to ensure proper substituent placement .
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Stability of the carboxamide group under reaction conditions, necessitating mild reagents .
Biological Activities and Mechanisms
Kinase Inhibition
Quinazoline-linked isoxazole-carboxamides (e.g., 7d in ) inhibit FLT3 kinase (IC₅₀ = 106 nM), a target in acute myeloid leukemia. Molecular docking studies suggest that the carboxamide forms hydrogen bonds with the kinase hinge region, while the heterocycle occupies hydrophobic pockets . These findings imply that 2-Methyloxazole-5-carboxamide could similarly target ATP-binding sites in kinases.
Immunomodulatory Applications
STING agonists incorporating heterocyclic carboxamides (e.g., 19b in ) have shown promise in activating antitumor immunity. The oxazole ring’s electron-deficient nature may enhance interactions with STING protein residues, though this remains speculative without direct evidence .
Comparative Pharmacological Profiles
Table 2: Bioactivity of Selected Carboxamide-Containing Heterocycles
Future Research Directions
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Synthetic Optimization: Develop regioselective routes to 2-Methyloxazole-5-carboxamide, leveraging microwave-assisted or flow chemistry to improve yields .
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Target Identification: Screen the compound against kinase panels and apoptosis-related proteins to identify primary targets.
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ADMET Profiling: Evaluate pharmacokinetic properties, focusing on carboxamide stability in plasma and membrane permeability.
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Hybrid Molecules: Conjugate the oxazole core with quinazoline or other privileged scaffolds to enhance target affinity .
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